molecular formula C33H32N2O10S3 B14940450 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B14940450
M. Wt: 712.8 g/mol
InChI Key: DDTMEKYOHFQKIQ-UHFFFAOYSA-N
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Description

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, carbamate, and spirocyclic systems

Preparation Methods

The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the spirocyclic system and the incorporation of the ester and carbamate groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:

    Spirocyclic quinolines: These compounds share the spirocyclic quinoline core but differ in the functional groups attached.

    Carbamate derivatives: Compounds with carbamate groups that exhibit similar biological activities.

    Ester-containing molecules: Molecules with ester functional groups that have comparable chemical reactivity. The uniqueness of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its specific combination of functional groups and structural features, which confer distinct properties and applications.

Properties

Molecular Formula

C33H32N2O10S3

Molecular Weight

712.8 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H32N2O10S3/c1-8-45-18-14-15-20-19(16-18)21-26(32(2,3)35(20)31(40)34-17-12-10-9-11-13-17)46-23(28(37)42-5)22(27(36)41-4)33(21)47-24(29(38)43-6)25(48-33)30(39)44-7/h9-16H,8H2,1-7H3,(H,34,40)

InChI Key

DDTMEKYOHFQKIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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